

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Ethoxy-3-fluoropyridine HCl

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Compound of Interest

Compound Name: 4-Ethoxy-3-fluoropyridine hydrochloride
Cat. No.: B11909918

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Executive Summary & Structural Context

4-Ethoxy-3-fluoropyridine hydrochloride is a critical heterocyclic intermediate, often employed in the synthesis of kinase inhibitors and fluorinated agrochemicals. The presence of the fluorine atom at the C3 position modulates the basicity of the pyridine nitrogen (

modulation) and enhances metabolic stability against oxidative metabolism at the ring.

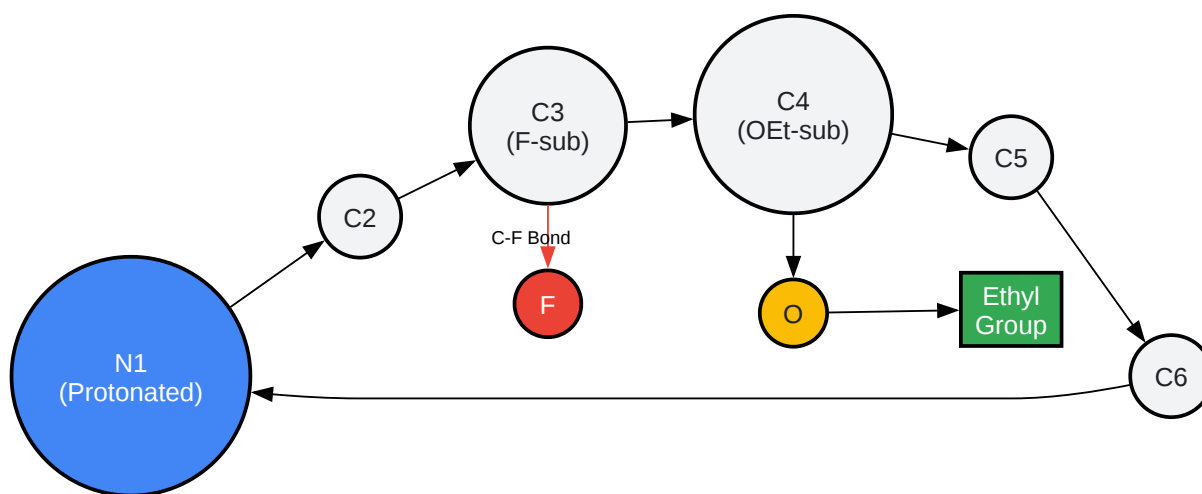
The hydrochloride salt form is preferred for handling due to the volatility and potential instability of the free base. However, protonation at the pyridine nitrogen (

) significantly alters the spectroscopic signature compared to the free base, particularly in

¹H NMR (downfield shifts) and IR (ammonium bands).

Structural Visualization

The following diagram outlines the atomic numbering used throughout this guide for spectral assignment.



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Figure 1: Connectivity and numbering scheme for 4-Ethoxy-3-fluoropyridine HCl. Note the protonation at N1 in the salt form.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight. For the hydrochloride salt, the salt typically dissociates during ionization (ESI/APCI), yielding the protonated free base

Parameter	Value	Notes
Formula (Salt)		MW: 177.60 g/mol
Formula (Free Base)		MW: 141.14 g/mol
Observed Ion (ESI+)	142.1 m/z	peak (Base Peak)
Fragment Ions	114.1 m/z	Loss of Ethyl group ()
Fragment Ions	94.1 m/z	Loss of HF from core (rare in soft ionization)

Validation Logic: The presence of the parent ion at 142.1 m/z confirms the core structure. The absence of a peak at 177/179 (molecular ion of the salt) is normal in LC-MS as HCl dissociates.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for structural elucidation. The fluorine atom introduces spin-spin coupling (

and

), splitting adjacent proton and carbon signals.

H NMR Spectroscopy (400 MHz, DMSO-)

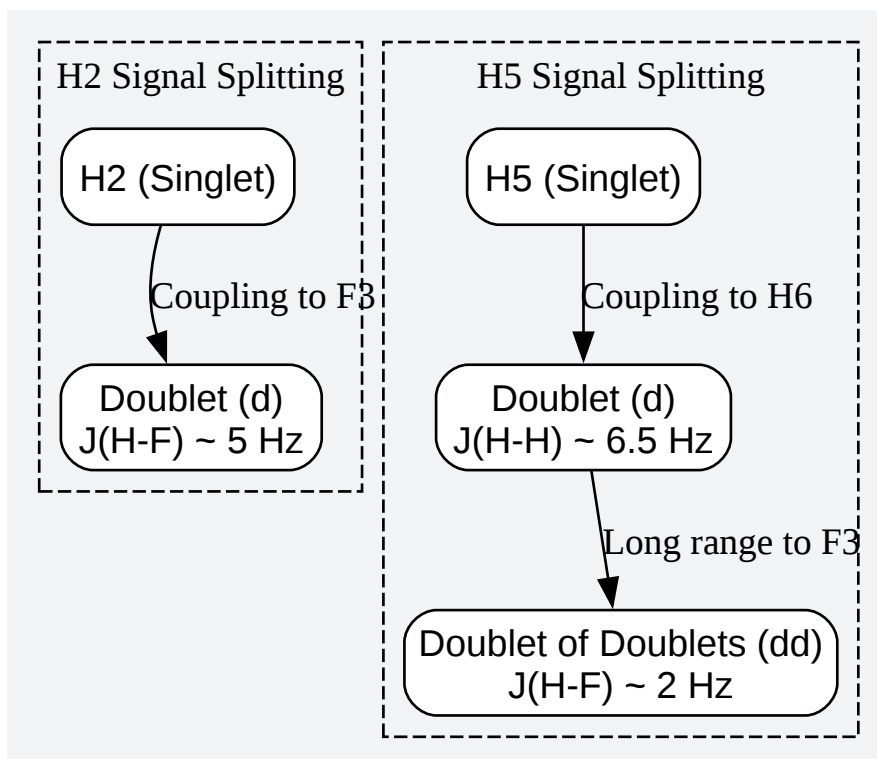
Solvent Choice: DMSO-

is recommended over

for the hydrochloride salt to ensure complete solubility and prevent aggregation.

Position	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
N-H	12.0 - 14.0	Broad s	-	Pyridinium proton (exchangeable).
H-2	8.60 - 8.75	dd or d	,	Most deshielded due to -position to and -position to F.
H-6	8.35 - 8.50	d or dd		-position to .
H-5	7.40 - 7.60	dd	,	Shielded by adjacent OEt group.
-OCH ₂ -	4.35 - 4.45	q		Methylene of ethoxy group. Deshielded by Oxygen.
-CH ₃	1.35 - 1.45	t		Methyl of ethoxy group.

Coupling Logic Visualization: The fluorine atom at C3 splits the H2 signal (3-bond path) and the H5 signal (4-bond path).



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Figure 2: J-Coupling tree explaining the multiplet patterns for aromatic protons H2 and H5.

C NMR Spectroscopy (100 MHz, DMSO-)

The carbon spectrum will show large C-F couplings.

- C3 (C-F): ~148-152 ppm (Doublet, Hz).
- C4 (C-O): ~155-160 ppm (Doublet, Hz).
- C2: ~130-135 ppm (Doublet, Hz).
- C6: ~138-142 ppm (Singlet or small doublet).

- C5: ~108-112 ppm (Doublet, Hz).
- OEt: ~66 ppm () and ~14 ppm ().

F NMR Spectroscopy[1]

- Signal: Single peak.
- Shift: to ppm (relative to).
- Note: The chemical shift is sensitive to pH.[1] The HCl salt will be downfield (less negative) compared to the free base.

Vibrational Spectroscopy (FT-IR)

IR is useful for confirming the salt formation (pyridinium nature).

Frequency ()	Assignment	Diagnostic Value
2400 - 3000	Stretch	Broad/Strong. Confirms HCl salt formation. (Absent in free base).
3050	Ar-H Stretch	Weak aromatic C-H.
2980, 2900	Aliph-H Stretch	Ethyl group C-H.
1630, 1590	C=N / C=C Stretch	Pyridine ring breathing modes. Shifted due to protonation.
1260 - 1280	C-F Stretch	Strong band, characteristic of fluoro-aromatics.
1050 - 1150	C-O-C Stretch	Ether linkage.

Experimental Protocol: Handling & Preparation

Hygroscopicity Warning

Pyridine hydrochloride salts are frequently hygroscopic.

- Storage: Store under nitrogen in a desiccator or at -20°C.
- Handling: Weigh quickly in a low-humidity environment to prevent water uptake, which appears as a broad peak at 3.33 ppm in DMSO-NMR.

Free Base Conversion (for comparison)

If the salt spectrum is ambiguous, convert a small aliquot to the free base:

- Dissolve 10 mg of salt in 1 mL water.
- Add saturated

until pH ~8-9.

- Extract with

(0.7 mL).

- Dry organic layer over

and run NMR directly in

- Result: H2 and H6 will shift upfield (lower ppm) by ~0.5-1.0 ppm due to the restoration of the nitrogen lone pair electron density.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent effects and coupling constants).
- National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Reference for H-F and H-H coupling magnitudes in heterocycles). Available at: [\[Link\]](#)

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Sources

- [1. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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